Glycine, L-lysylglycyl-L-alpha-glutamyl-L-lysyl-L-valyl-L-alpha-aspartyl-L-leucyl-L-asparaginyl-L-threonyl-L-lysyl-L-arginyl-L-threonyl-L-lysyl-L-lysyl-L-seryl-L-glutaminyl-L-histidyl-L-threonyl-L-seryl-L-alpha-glutamyl-

説明

Glycine, L-lysylglycyl-L-alpha-glutamyl-L-lysyl-L-valyl-L-alpha-aspartyl-L-leucyl-L-asparaginyl-L-threonyl-L-lysyl-L-arginyl-L-threonyl-L-lysyl-L-lysyl-L-seryl-L-glutaminyl-L-histidyl-L-threonyl-L-seryl-L-alpha-glutamyl-, also known as Glycine, L-lysylglycyl-L-alpha-glutamyl-L-lysyl-L-valyl-L-alpha-aspartyl-L-leucyl-L-asparaginyl-L-threonyl-L-lysyl-L-arginyl-L-threonyl-L-lysyl-L-lysyl-L-seryl-L-glutaminyl-L-histidyl-L-threonyl-L-seryl-L-alpha-glutamyl-, is a useful research compound. Its molecular formula is C98H171N33O35 and its molecular weight is 2371.6 g/mol. The purity is usually 95%.

The exact mass of the compound Glycine, L-lysylglycyl-L-alpha-glutamyl-L-lysyl-L-valyl-L-alpha-aspartyl-L-leucyl-L-asparaginyl-L-threonyl-L-lysyl-L-arginyl-L-threonyl-L-lysyl-L-lysyl-L-seryl-L-glutaminyl-L-histidyl-L-threonyl-L-seryl-L-alpha-glutamyl- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Glycine, L-lysylglycyl-L-alpha-glutamyl-L-lysyl-L-valyl-L-alpha-aspartyl-L-leucyl-L-asparaginyl-L-threonyl-L-lysyl-L-arginyl-L-threonyl-L-lysyl-L-lysyl-L-seryl-L-glutaminyl-L-histidyl-L-threonyl-L-seryl-L-alpha-glutamyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, L-lysylglycyl-L-alpha-glutamyl-L-lysyl-L-valyl-L-alpha-aspartyl-L-leucyl-L-asparaginyl-L-threonyl-L-lysyl-L-arginyl-L-threonyl-L-lysyl-L-lysyl-L-seryl-L-glutaminyl-L-histidyl-L-threonyl-L-seryl-L-alpha-glutamyl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Vaccine Development: Multi-Epitope Vaccine Construct

Researchers have employed in silico tools to design a multi-epitope vaccine against TSST-1. By predicting antigenic epitopes of the TSST-1 protein, they aim to create a vaccine that could neutralize the toxin and prevent diseases caused by Staphylococcus aureus .

Immunology: Serum Antibody Levels

Studies have investigated how exposure to TSST-1 affects serum antibody levels. This research is crucial for understanding immune responses to S. aureus infections and could lead to better diagnostic and treatment strategies .

Toxicology: Neutralizing Antibodies

Research has focused on inducing high titer persistent neutralizing antibodies against TSST-1. These antibodies could provide long-term protection against toxic shock syndrome and septic shock caused by S. aureus exotoxins .

Safety and Health Regulations

Due to its potential hazards, Tsst-1 (58-78) is strictly regulated for scientific research use only, emphasizing safety measures such as wearing protective laboratory clothing and avoiding use in non-laboratory settings .

作用機序

Target of Action

Tsst-1 (58-78), also known as Glycine, L-lysylglycyl-L-alpha-glutamyl-L-lysyl-L-valyl-L-alpha-aspartyl-L-leucyl-L-asparaginyl-L-threonyl-L-lysyl-L-arginyl-L-threonyl-L-lysyl-L-lysyl-L-seryl-L-glutaminyl-L-histidyl-L-threonyl-L-seryl-L-alpha-glutamyl-, is a superantigen that primarily targets T cells and antigen-presenting cells (APCs) in the immune system . It interacts with the β-chain of the T-cell receptor (TCR) and the α-chain of the major histocompatibility complex (MHC) class II .

Mode of Action

Tsst-1 (58-78) interrupts the immune response against the pathogen via the antigen-independent activation of T cells and APCs . The simultaneous interaction of Tsst-1 (58-78) with the β-chain of the TCR and the α-chain of the MHC class II triggers a cascade of signaling pathways, leading to the hyperactivation of T cells and APCs and the release of large quantities of cytokines .

Biochemical Pathways

The interaction of Tsst-1 (58-78) with TCR and MHC class II triggers a cascade of signaling pathways, leading to the hyperactivation of T cells and APCs . This results in the release of large quantities of cytokines, causing a cytokine storm . This nonspecific and excessive T cell activation can result in a wide range of diseases, ranging from multi-organ failure in toxic shock syndrome to autoimmune diseases .

Pharmacokinetics

It is known that the toxin is produced at the local site of an infection, and then enters the bloodstream .

Result of Action

The result of Tsst-1 (58-78)'s action is the massive and unregulated stimulation of the immune system . This leads to a cytokine storm, which can cause multi-organ failure in toxic shock syndrome and contribute to autoimmune diseases .

Action Environment

The action of Tsst-1 (58-78) can be influenced by environmental factors. For example, the production of Tsst-1 (58-78) by Staphylococcus aureus is tightly controlled by regulators responding to the environment . Additionally, the vaginal microbiota can alter environmental cues and affect Tsst-1 (58-78) production .

特性

IUPAC Name |

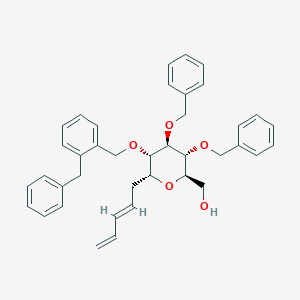

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-carboxy-1-(carboxymethylamino)-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C98H171N33O35/c1-47(2)37-62(122-89(158)65(40-73(144)145)125-94(163)75(48(3)4)128-86(155)57(23-12-17-35-103)116-84(153)60(27-30-72(142)143)114-70(139)42-111-79(148)53(104)19-8-13-31-99)88(157)124-64(39-69(106)138)91(160)131-77(50(6)135)96(165)121-56(22-11-16-34-102)82(151)117-58(24-18-36-110-98(107)108)87(156)129-76(49(5)134)95(164)120-55(21-10-15-33-101)81(150)115-54(20-9-14-32-100)83(152)126-66(44-132)92(161)119-61(25-28-68(105)137)85(154)123-63(38-52-41-109-46-113-52)90(159)130-78(51(7)136)97(166)127-67(45-133)93(162)118-59(26-29-71(140)141)80(149)112-43-74(146)147/h41,46-51,53-67,75-78,132-136H,8-40,42-45,99-104H2,1-7H3,(H2,105,137)(H2,106,138)(H,109,113)(H,111,148)(H,112,149)(H,114,139)(H,115,150)(H,116,153)(H,117,151)(H,118,162)(H,119,161)(H,120,164)(H,121,165)(H,122,158)(H,123,154)(H,124,157)(H,125,163)(H,126,152)(H,127,166)(H,128,155)(H,129,156)(H,130,159)(H,131,160)(H,140,141)(H,142,143)(H,144,145)(H,146,147)(H4,107,108,110)/t49-,50-,51-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,75+,76+,77+,78+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUGAEZRAILLIQ-MQLQSYESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C98H171N33O35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2371.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycine, L-lysylglycyl-L-alpha-glutamyl-L-lysyl-L-valyl-L-alpha-aspartyl-L-leucyl-L-asparaginyl-L-threonyl-L-lysyl-L-arginyl-L-threonyl-L-lysyl-L-lysyl-L-seryl-L-glutaminyl-L-histidyl-L-threonyl-L-seryl-L-alpha-glutamyl- | |

CAS RN |

137593-46-5 | |

| Record name | Toxic shock syndrome toxin-1 (58-78) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137593465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 137593-46-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does the TSST-1(58-78) peptide interact with immune cells and what are the downstream effects?

A1: Research indicates that the TSST-1(58-78) peptide primarily interacts with immune cells bearing MHC class II molecules on their surface [, ]. This interaction has been shown to stimulate the proliferation of human T cells in vitro [, ]. Specifically, the peptide appears to activate T cells through two distinct pathways:

- MHC Class II-Dependent Pathway: TSST-1(58-78) binds to MHC class II molecules, similar to the action of the full TSST-1 toxin. This binding triggers a signaling cascade that leads to T cell activation and proliferation [].

- MHC-Unrestricted Xenostimulatory Pathway: TSST-1(58-78) can also activate T cells from different species (xenostimulation), even in the absence of MHC matching []. This suggests the peptide may interact with other cell surface receptors or utilize a yet to be fully characterized mechanism.

Q2: What is the significance of the TSST-1(58-78) peptide in understanding the activity of the full TSST-1 toxin?

A2: The ability of the TSST-1(58-78) peptide to elicit similar immune responses as the full TSST-1 toxin, such as T cell proliferation and TNF release [, ], suggests that this specific region of the toxin plays a critical role in its biological activity. The peptide likely encompasses a key binding site or structural motif that mediates interactions with immune cells. Studying TSST-1(58-78) provides valuable insights into:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。